2,3,4,5-Tetrahydro-2-sec-butyl-5-(2-(6-methyl-3-pyridyl)ethyl)-1H-pyrido(4,3-b)indole
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Overview
Description
“2,3,4,5-Tetrahydro-2-sec-butyl-5-(2-(6-methyl-3-pyridyl)ethyl)-1H-pyrido(4,3-b)indole” is a complex organic compound that belongs to the class of pyridoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyridoindole core with various substituents, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2,3,4,5-Tetrahydro-2-sec-butyl-5-(2-(6-methyl-3-pyridyl)ethyl)-1H-pyrido(4,3-b)indole” typically involves multi-step organic reactions. The starting materials may include pyridine derivatives and indole precursors. Common synthetic routes may involve:
Cyclization Reactions: Formation of the pyridoindole core through cyclization of appropriate intermediates.
Substitution Reactions: Introduction of the sec-butyl and 6-methyl-3-pyridyl groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
“2,3,4,5-Tetrahydro-2-sec-butyl-5-(2-(6-methyl-3-pyridyl)ethyl)-1H-pyrido(4,3-b)indole” can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.
Reduction: Reduction of specific functional groups within the compound.
Substitution: Replacement of substituents with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, “2,3,4,5-Tetrahydro-2-sec-butyl-5-(2-(6-methyl-3-pyridyl)ethyl)-1H-pyrido(4,3-b)indole” may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of “2,3,4,5-Tetrahydro-2-sec-butyl-5-(2-(6-methyl-3-pyridyl)ethyl)-1H-pyrido(4,3-b)indole” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-2-sec-butyl-5-(2-(6-methyl-3-pyridyl)ethyl)-1H-pyrido(4,3-b)indole: shares similarities with other pyridoindole derivatives, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific substituents and their positions on the pyridoindole core. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
20771-47-5 |
---|---|
Molecular Formula |
C23H29N3 |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
2-butan-2-yl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C23H29N3/c1-4-18(3)25-13-12-23-21(16-25)20-7-5-6-8-22(20)26(23)14-11-19-10-9-17(2)24-15-19/h5-10,15,18H,4,11-14,16H2,1-3H3 |
InChI Key |
BVJJQEKOXUUNJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1CCC2=C(C1)C3=CC=CC=C3N2CCC4=CN=C(C=C4)C |
Origin of Product |
United States |
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